tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, or 3,3′,4,4′-biphenyltetracarboxylic dianhydride, is a chemical compound widely used in the synthesis of polyimides. Polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them valuable in various industrial applications, particularly in the electronics and aerospace industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is typically synthesized through a two-step process. The first step involves the reaction of biphenyl-3,3′,4,4′-tetracarboxylic acid with acetic anhydride to form the corresponding dianhydride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like N-methyl-2-pyrrolidone (NMP) is common to dissolve the precursor monomers and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Imidization: Reaction with diamines to form polyimides.
Hydrolysis: Reaction with water to form the corresponding tetracarboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Imidization: Typically involves heating this compound with diamines at high temperatures (200-300°C) in the presence of solvents like NMP.
Hydrolysis: Carried out under acidic or basic conditions at elevated temperatures.
Esterification: Requires the presence of an acid catalyst and is usually performed under reflux conditions.
Major Products Formed
Polyimides: Formed through imidization, known for their high thermal stability and mechanical strength.
Tetracarboxylic Acid: Formed through hydrolysis, used as an intermediate in various chemical processes.
Esters: Formed through esterification, used in the synthesis of various organic compounds.
Scientific Research Applications
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate primarily involves its ability to form stable imide linkages with diamines, resulting in the formation of polyimides. These polyimides exhibit excellent thermal stability and mechanical properties due to the strong covalent bonds formed between the monomers . The molecular targets and pathways involved in these reactions are primarily related to the formation of imide rings and the stabilization of the polymer structure.
Comparison with Similar Compounds
Similar Compounds
Pyromellitic Dianhydride (PMDA): Another dianhydride used in the synthesis of polyimides, known for its high reactivity and thermal stability.
Benzophenone Tetracarboxylic Dianhydride (BTDA): Similar to tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, used in the production of high-performance polymers.
Uniqueness of this compound
This compound is unique due to its biphenyl structure, which imparts additional rigidity and thermal stability to the resulting polyimides compared to other dianhydrides like PMDA and BTDA . This makes this compound-based polyimides particularly suitable for applications requiring high thermal and mechanical performance.
Properties
CAS No. |
148914-46-9 |
---|---|
Molecular Formula |
C19H27N3O4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1 |
InChI Key |
SBCAAPXYZQYFLJ-HVJNQHDOSA-N |
SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Synonyms |
N-Boc-L-Phe-dehydro-Abu-NH-CH3 N-BPDA N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.